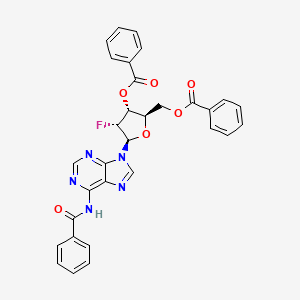
(2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-ylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate is a complex organic molecule It features a purine base, a benzamido group, and a fluorotetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate typically involves multiple steps:
Formation of the Purine Base: The purine base is synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Benzamido Group: The benzamido group is introduced via an amide coupling reaction using benzoyl chloride and an appropriate amine.
Formation of the Fluorotetrahydrofuran Ring: This step involves the cyclization of a suitable precursor in the presence of a fluorinating agent.
Final Coupling: The final step involves coupling the purine base with the fluorotetrahydrofuran ring using a benzoate ester linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine base and the benzamido group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the benzoate ester linkage.
Substitution: Nucleophilic substitution reactions can take place at the fluorine atom in the fluorotetrahydrofuran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound can be used to study the interactions between small molecules and biological macromolecules like proteins and nucleic acids. Its purine base makes it particularly interesting for studies involving DNA and RNA.
Medicine
Medically, the compound has potential applications as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the treatment of diseases such as cancer or viral infections.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate involves its interaction with specific molecular targets. The purine base can bind to nucleic acids, potentially interfering with DNA or RNA synthesis. The benzamido group may interact with proteins, affecting their function. The fluorotetrahydrofuran ring can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3r,4s,5r)-5-(6-amino-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
- (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((methoxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate
Uniqueness
The uniqueness of (2R,3r,4s,5r)-5-(6-benzamido-9h-purin-9-yl)-2-((benzoyloxy)methyl)-4-fluorotetrahydrofuran-3-yl benzoate lies in its combination of a purine base, a benzamido group, and a fluorotetrahydrofuran ring. This combination provides a unique set of chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C31H24FN5O6 |
|---|---|
Molekulargewicht |
581.5 g/mol |
IUPAC-Name |
[(2R,3R,4R,5R)-5-(6-benzamidopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C31H24FN5O6/c32-23-25(43-31(40)21-14-8-3-9-15-21)22(16-41-30(39)20-12-6-2-7-13-20)42-29(23)37-18-35-24-26(33-17-34-27(24)37)36-28(38)19-10-4-1-5-11-19/h1-15,17-18,22-23,25,29H,16H2,(H,33,34,36,38)/t22-,23-,25-,29-/m1/s1 |
InChI-Schlüssel |
QYZQBTPWIBSTSX-BYHVZLFPSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@@H]([C@@H]([C@H](O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)COC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


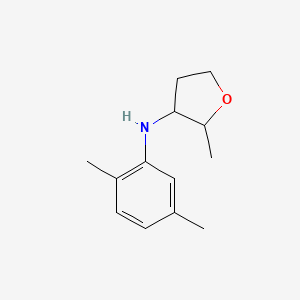
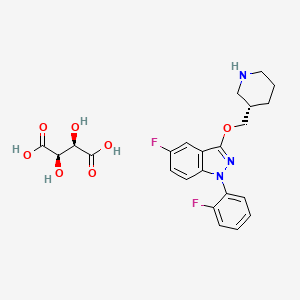
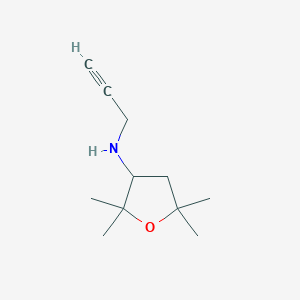
![tert-butyl (3R,4S)-3-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methylsulfonyloxypyrrolidine-1-carboxylate](/img/structure/B15240846.png)
![3-([1,1'-Biphenyl]-4-yl)-1,3-diphenylpropan-1-one](/img/structure/B15240847.png)
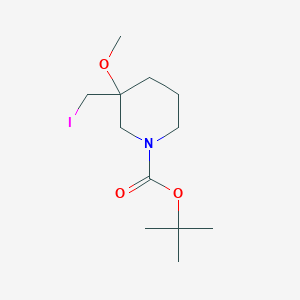
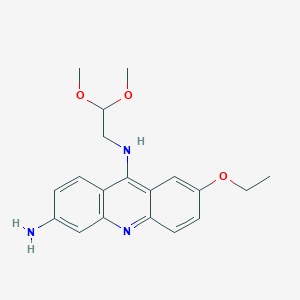
![3-Bromo-5,7-diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240888.png)
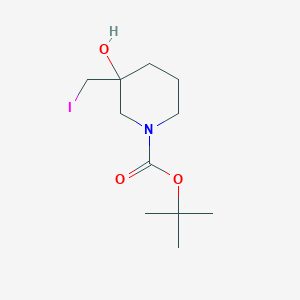


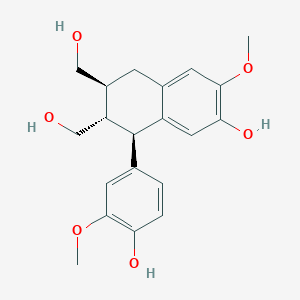

![2-Chloro-N-{2-[2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl}acetamide](/img/structure/B15240910.png)
